N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a pyrrolidinone ring, an ethoxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the alkylation of the pyrrolidinone ring with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Thiophene Ring: The final step involves the acylation of the intermediate with thiophene-2-acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium thiocyanate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Azido derivatives, thiocyanate derivatives
Scientific Research Applications
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential activity on central nervous system receptors.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidinone ring can form hydrogen bonds with active site residues. The thiophene ring may contribute to π-π stacking interactions, enhancing the compound’s affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(furan-2-yl)acetamide
- N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the ethoxyphenyl and thiophene rings, which confer specific electronic and steric properties. These features may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-24-16-7-5-15(6-8-16)21-13-14(10-19(21)23)12-20-18(22)11-17-4-3-9-25-17/h3-9,14H,2,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFELBURHMQWXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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